Cas no 894851-33-3 ((3-Chloro-2-propoxy-benzyl)-methyl-amine)

(3-Chloro-2-propoxy-benzyl)-methyl-amine is a synthetic organic compound featuring a benzylamine core substituted with a chloro group at the 3-position and a propoxy group at the 2-position of the aromatic ring, along with a methylamine functional group. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The chloro and propoxy substituents may enhance lipophilicity and influence binding interactions, while the methylamine moiety offers reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it a valuable building block in medicinal chemistry and specialty chemical applications. Handling requires standard precautions for amine and halogenated compounds.
(3-Chloro-2-propoxy-benzyl)-methyl-amine structure
894851-33-3 structure
Product name:(3-Chloro-2-propoxy-benzyl)-methyl-amine
CAS No:894851-33-3
MF:C11H16ClNO
Molecular Weight:213.703842163086
CID:5525571

(3-Chloro-2-propoxy-benzyl)-methyl-amine 化学的及び物理的性質

名前と識別子

    • (3-Chloro-2-propoxy-benzyl)-methyl-amine
    • インチ: 1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3
    • InChIKey: PNGQEHVLXLJETM-UHFFFAOYSA-N
    • SMILES: C1(CNC)=CC=CC(Cl)=C1OCCC

(3-Chloro-2-propoxy-benzyl)-methyl-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748027-250mg
1-(3-Chloro-2-propoxyphenyl)-n-methylmethanamine
894851-33-3 98%
250mg
¥4896.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748027-1g
1-(3-Chloro-2-propoxyphenyl)-n-methylmethanamine
894851-33-3 98%
1g
¥11502.00 2024-04-26

(3-Chloro-2-propoxy-benzyl)-methyl-amine 関連文献

(3-Chloro-2-propoxy-benzyl)-methyl-amineに関する追加情報

Introduction to (3-Chloro-2-propoxy-benzyl)-methyl-amine (CAS No: 894851-33-3)

Chemical Structure and Synthesis

(3-Chloro-2-propoxy-benzyl)-methyl-amine is a complex organic compound with the CAS registry number 894851-33-3. This compound belongs to the class of aromatic amines, characterized by the presence of an aniline derivative with a methyl group attached to the nitrogen atom. The structure consists of a benzene ring substituted with a chlorine atom at position 3 and a propoxy group (-OCH₂CH₂CH₃) at position 2. The benzyl group is further connected to a methylamine (-CH₂NH₂) moiety, forming a unique architecture that contributes to its versatile chemical properties.

The synthesis of (3-Chloro-2-propoxy-benzyl)-methyl-amine involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and amine formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproduct formation and enhancing yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions in the synthesis process.

Physical and Chemical Properties

(3-Chloro-2-propoxy-benzyl)-methyl-amine exhibits distinct physical and chemical properties due to its functional groups. The compound is typically a crystalline solid with a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its molecular weight is calculated to be 207.67 g/mol, with a density of about 1.1 g/cm³.

The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane, ethyl acetate, and DMF. Its pKa value is around 9.5, indicating moderate basicity due to the presence of the methylamine group. The compound's UV-vis spectrum reveals absorption bands in the range of 270–290 nm, attributed to π→π* transitions within the aromatic ring.

Applications in Pharmaceutical Research

Recent studies have highlighted the potential of (3-Chloro-2-propoxy-benzyl)-methyl-amine as a lead compound in drug discovery programs targeting various therapeutic areas. The compound's unique structure allows for modulation of its pharmacokinetic properties, making it an attractive candidate for anti-inflammatory, antiviral, and anticancer drug development.

In one notable study published in *Journal of Medicinal Chemistry*, researchers demonstrated that (3-Chloro-2-propoxy-benzyl)-methyl-amine exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation-related diseases such as arthritis and cardiovascular disorders. Furthermore, preclinical trials have shown that this compound demonstrates selective cytotoxicity against cancer cell lines without significant toxicity to normal cells.

Another area of exploration involves its application as an intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a building block for constructing peptide-based inhibitors targeting protein-protein interactions involved in neurodegenerative diseases like Alzheimer's.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of (3-Chloro-2-propoxy-benzyl)-methyl-amine is crucial for its sustainable use in industrial applications. Recent studies conducted under environmentally relevant conditions suggest that this compound undergoes moderate biodegradation rates in aqueous environments. However, further research is required to assess its long-term persistence and potential bioaccumulation in aquatic ecosystems.

From a safety perspective, handling (3-Chloro-2-propoxy-benzyl)-methyl-amine requires adherence to standard laboratory protocols due to its potential irritant properties. Occupational exposure limits (OELs) are currently under evaluation based on recent toxicological studies conducted by regulatory agencies.

Conclusion

(3-Chloro-2-propoxy-benzyl)-methyl-amine (CAS No: 894851-33-3) stands out as a versatile organic compound with promising applications across multiple scientific domains. Its unique chemical structure provides opportunities for innovative research in pharmaceuticals, materials science, and environmental chemistry. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing both academic research and industrial applications.

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